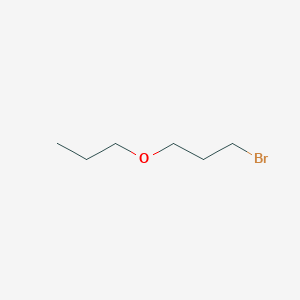
1-Bromo-3-propoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-propoxypropane is an organic compound with the molecular formula C6H13BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a propoxy group.
Preparation Methods
1-Bromo-3-propoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with sodium bromide in the presence of sulfuric acid. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by a bromine atom. Another method involves the reaction of 3-propoxy-1-propanol with phosphorus tribromide, which also results in the substitution of the hydroxyl group with a bromine atom .
Industrial production of this compound typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-Bromo-3-propoxypropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. These reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, heating this compound with a strong base like potassium hydroxide in ethanol can result in the formation of propoxypropene.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-3-propoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates and as a reagent in medicinal chemistry.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-propoxypropane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the presence of other reagents. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
1-Bromo-3-propoxypropane can be compared with other similar compounds such as 1-Bromo-3-chloropropane and 1-Bromo-3-ethoxypropane. While all these compounds contain a bromine atom attached to a three-carbon chain, their reactivity and applications can differ significantly:
Properties
Molecular Formula |
C6H13BrO |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
1-bromo-3-propoxypropane |
InChI |
InChI=1S/C6H13BrO/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |
InChI Key |
MGAGSLFQCLCNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13212277.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one](/img/structure/B13212281.png)
![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
![methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13212292.png)
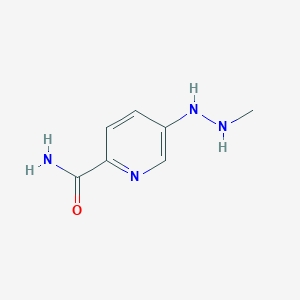
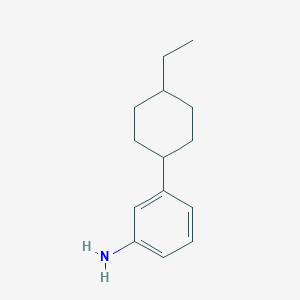
![(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol](/img/structure/B13212318.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13212325.png)
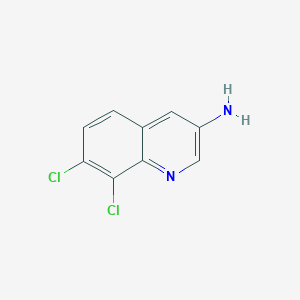
![5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
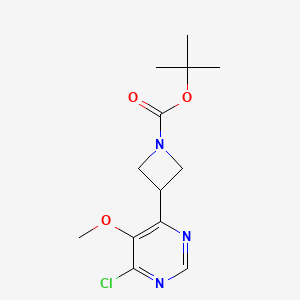
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13212353.png)
